molecular formula C24H29ClN2O3 B11664546 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11664546
M. Wt: 428.9 g/mol
InChI Key: POOVOPHFEYQUJT-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorophenyl ethylamine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Attachment of the Hexyloxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(methoxy)phenyl]pyrrolidine-2,5-dione
  • 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(ethoxy)phenyl]pyrrolidine-2,5-dione
  • 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(butoxy)phenyl]pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexyloxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity and therapeutic potential.

Properties

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H29ClN2O3/c1-2-3-4-5-16-30-21-12-10-20(11-13-21)27-23(28)17-22(24(27)29)26-15-14-18-6-8-19(25)9-7-18/h6-13,22,26H,2-5,14-17H2,1H3

InChI Key

POOVOPHFEYQUJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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